molecular formula C16H11BrN4O4S B3592149 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

Cat. No.: B3592149
M. Wt: 435.3 g/mol
InChI Key: UZZDMHZCRVJGOK-UHFFFAOYSA-N
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Description

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with hydrazides, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of phosphorus oxychloride (POCl₃) as a dehydrating agent and potassium hydroxide (KOH) for basification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and nucleophiles such as amines and thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, it is believed to induce apoptosis (programmed cell death) by interacting with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide include:

These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their biological activities and applications

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O4S/c17-11-4-1-3-10(7-11)15-19-20-16(25-15)26-9-14(22)18-12-5-2-6-13(8-12)21(23)24/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZDMHZCRVJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Reactant of Route 3
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Reactant of Route 6
2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide

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